molecular formula C7H6Br2N2O3 B2455013 [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate CAS No. 231613-44-8

[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate

Cat. No. B2455013
CAS RN: 231613-44-8
M. Wt: 325.944
InChI Key: SMGLXEMCIBDHKQ-UHFFFAOYSA-N
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Description

“[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate” is a chemical compound with the molecular formula C7H6Br2N2O3 . It has an average mass of 325.942 Da and a monoisotopic mass of 323.874512 Da .

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of compounds related to “[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate” has been explored. For instance, the study of similar compounds showed specific molecular interactions, such as N—H⋯O hydrogen bonds and intermolecular C—H⋯O interactions, which are crucial in understanding the crystalline forms of these compounds (Dadou et al., 2019).

Chemical Synthesis and Reactivity

  • Research has focused on the synthesis and reactions of compounds structurally similar to “this compound.” These studies include methods for preparing different derivatives, which are important for developing new chemical entities with potential applications (Tidwell et al., 1998).

Potential Substrates for Pharmaceutical Applications

  • Some derivatives of the compound have been explored as potential substrates for pharmaceutical applications. For example, research on isoxazolo-[3,4-d]-pyridazin-7-(6H)-one, a compound with a similar structure, investigated its use in synthesizing new aldose reductase inhibitors, highlighting the potential medical applications of these compounds (Costantino et al., 1999).

Spectroscopic Studies

  • Spectroscopic studies, including FT-IR, NMR, and ESI-MS, have been conducted on related pyridazinone derivatives. Such studies provide insights into the molecular structure and properties, which are essential for various applications in chemistry and materials science (Kalai et al., 2021).

properties

IUPAC Name

(4,5-dibromo-6-oxopyridazin-1-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O3/c1-4(12)14-3-11-7(13)6(9)5(8)2-10-11/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGLXEMCIBDHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCN1C(=O)C(=C(C=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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